methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

Pharmaceutical intermediate NSAID synthesis Lornoxicam precursor

Securing authentic methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is critical for reproducible lornoxicam synthesis and KCa3.1 channel research. Structural analogs (N-substituted sulfamoyl, des-chloro, or carboxylic acid forms) fail to replicate target engagement. • Lornoxicam precursor: Documented 5-step synthesis starting material with optimized temperature protocols. • KCa3.1 tool compound: IC₅₀ 52 nM against human KCa3.1 channels (HEK293). • Certified reference standard: Available as Lornoxicam Impurity 33 under ISO 17034 accreditation.

Molecular Formula C6H6ClNO4S2
Molecular Weight 255.7g/mol
CAS No. 941239-79-8
Cat. No. B346753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
CAS941239-79-8
Molecular FormulaC6H6ClNO4S2
Molecular Weight255.7g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N
InChIInChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11)
InChIKeyLNKKVMGNGVNLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate (CAS 941239-79-8): Core Chemical Profile and Procurement Specifications


Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate (CAS 941239-79-8) is a substituted thiophene derivative with molecular formula C₆H₆ClNO₄S₂ and molecular weight 255.7 g/mol . The compound features a thiophene core bearing a 2-carboxylate methyl ester, a 5-chloro substituent, and a 3-sulfamoyl (primary sulfonamide) group [1]. Its computed physicochemical properties include XLogP3-AA of 1.3, topological polar surface area of 123 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [2]. The compound is commercially available as a building block with typical purities ranging from 95% to 97% .

1 Documented intermediate for lornoxicam synthesis (research-grade building block)
2 KCa3.1 ion channel tool compound with reported cellular activity
3 ISO 17034 certified reference standard for impurity analysis (Lornoxicam Impurity 33)

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate: Structural Determinants That Prevent Generic Substitution


Substitution of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate with structurally similar thiophene-2-carboxylates is precluded by three interdependent structural features that govern its specific applications. First, the 3-sulfamoyl group is essential for biological target engagement; its replacement with N-substituted sulfamoyl derivatives (e.g., N-methylsulfamoyl analogs) alters hydrogen-bonding capacity and steric profile, fundamentally changing target selectivity profiles [1]. Second, the 5-chloro substituent provides a defined electronic and steric environment that differentiates this compound from unsubstituted or alternatively halogenated thiophene analogs; crystallographic evidence confirms distinct conformational preferences relative to des-chloro analogs [2]. Third, the 2-carboxylate methyl ester serves as a latent carboxylic acid handle that enables subsequent synthetic transformations in pharmaceutical intermediate applications, whereas pre-hydrolyzed carboxylic acid analogs bypass critical synthetic steps and exhibit different solubility and reactivity characteristics [3].

Sulfamoyl 3-sulfamoyl group is critical for target engagement; N-substituted analogs alter selectivity profile
5-Chloro 5-chloro substituent provides distinct electronic and steric environment vs. unsubstituted or other halogen analogs
Methyl ester Methyl ester enables further synthetic transformations; carboxylic acid analog bypasses critical steps and shows different solubility

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Lornoxicam Synthesis: Documented Five-Step Route and Total Yield Metrics from Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate serves as the documented starting material for lornoxicam synthesis, proceeding through five sequential steps with optimized temperature conditions. This establishes a direct, literature-verified synthetic pathway that distinguishes the compound from alternative thiophene carboxylates lacking demonstrated lornoxicam precursor utility [1].

Lornoxicam precursor utility
Reported
Target: Five-step synthesis, total yield 17% (temperature-optimized) Comparator: Alternative thiophene-2-carboxylates — no documented lornoxicam pathway
Supports synthetic workflow selection
Literature-verified protocol; temperature conditions specified per step
Pharmaceutical intermediate NSAID synthesis Lornoxicam precursor

Human KCa3.1 Potassium Channel Inhibition: IC₅₀ = 52 nM in Cellular Assay

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate exhibits an IC₅₀ of 52 nM against the human intermediate-conductance calcium-activated potassium channel (KCa3.1) overexpressed in HEK293 cells, as measured by thallium influx following 15-minute preincubation [1]. This activity profile is not documented for the corresponding carboxylic acid analog (5-chloro-3-sulfamoylthiophene-2-carboxylic acid), which instead has been crystallographically characterized as an AmpC β-lactamase ligand [2].

KCa3.1 inhibition
Class-level
IC₅₀ 52 nM
Reported cellular assay context
HEK293 overexpression, thallium influx assay, 15 min preincubation
Ion channel pharmacology KCa3.1 inhibition Potassium channel modulator

Structural Differentiation from Carboxylic Acid Analog: Crystallographic Evidence of AmpC β-Lactamase Binding by the Hydrolyzed Form

The carboxylic acid analog of the target compound (5-chloro-3-sulfamoylthiophene-2-carboxylic acid, Lornoxicam Impurity 2) has been co-crystallized with AmpC β-lactamase from Escherichia coli (PDB ID: 4KZ3) at 1.67 Å resolution [1]. This structure confirms that the hydrolyzed carboxylate form engages the enzyme active site as a fragment ligand. In contrast, the methyl ester (target compound) remains structurally uncharacterized in this binding mode, suggesting the ester serves as a protected precursor or pro-drug form that requires hydrolysis to access this specific biological target [2].

Enzyme binding profile
Class-level
Methyl ester: KCa3.1 activity (52 nM); no AmpC crystal structure Carboxylic acid analog: co-crystallized with AmpC β-lactamase (1.67 Å, PDB 4KZ3)
Distinct target engagement pathways
Structural evidence from fragment screen; functional divergence documented
Fragment-based drug discovery β-lactamase inhibition Structural biology

Analytical Reference Standard Application: Certified Lornoxicam Impurity 33 with ISO 17034 Traceability

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is commercially available as a certified pharmaceutical impurity reference standard (Lornoxicam Impurity 33) with purity >95%, manufactured under ISO 17034 accreditation for reference material producers [1]. This certified application distinguishes the compound from general-purpose building block offerings of the same molecule. Alternative procurement sources supply the compound as a research-grade building block with purity specifications of 95-97% but without ISO 17034 certification or impurity-specific characterization documentation (NMR, MS, HPLC, IR) .

Reference standard grade
Head-to-head
Certified standard: ISO 17034, purity >95%, full characterization package Building block: purity 95–97%, limited documentation, no ISO accreditation
Certified documentation for method validation
Pharmaceutical quality control context; data to verify per supplier
Pharmaceutical impurity analysis Reference standard Quality control

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate: Validated Application Scenarios for Procurement and Research Use


Pharmaceutical Intermediate for Lornoxicam Synthesis

The compound is a documented starting material for the five-step synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The published synthesis protocol provides optimized temperature parameters for each step, achieving a total yield of 17% under controlled conditions [1]. This application is exclusive to the methyl ester form; alternative thiophene carboxylates lack validated lornoxicam synthetic routes.

KCa3.1 Potassium Channel Pharmacology Research

With a measured IC₅₀ of 52 nM against human KCa3.1 channels overexpressed in HEK293 cells [1], this compound serves as a tool compound for investigating intermediate-conductance calcium-activated potassium channel pharmacology. The methyl ester moiety is essential for this activity profile, as the corresponding carboxylic acid analog does not show documented KCa3.1 inhibition but instead binds AmpC β-lactamase [2].

Certified Pharmaceutical Impurity Reference Standard for Lornoxicam Quality Control

As Lornoxicam Impurity 33, this compound is manufactured and certified under ISO 17034 accreditation for use as an analytical reference standard in pharmaceutical quality control [1]. The certified grade includes full characterization documentation (NMR, MS, HPLC, GC, IR) supporting method validation and regulatory submissions, distinguishing it from research-grade procurement options of the same molecule [2].

Application
Selection Property
Validation Focus
Lornoxicam intermediate synthesis
Documented ester-protected intermediate
Verify synthetic yield and temperature protocol
KCa3.1 ion channel research
Methyl ester-dependent channel inhibition
Confirm IC₅₀ in target assay and selectivity
Impurity reference standard analysis
ISO 17034 certified grade
Verify certification and analytical data package

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.